![molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1](/img/structure/B1363280.png)
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
説明
The compound “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a type of coumarin derivative . It has a molecular formula of C12H9ClO5 .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of a hydroxy-methylcoumarin with a chloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound includes a 2H-chromene ring, which is essentially planar . The compound also contains a chlorine atom, a methyl group, and an acetic acid group attached to the chromene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) are not available in the retrieved literature.科学的研究の応用
Chemical Synthesis and Derivatives
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives are utilized in various chemical syntheses. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid involves a series of reactions leading to compounds that have potential antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized, which include Schiff's bases, formic acid hydrazides, and various other compounds with potential antimicrobial activity (Čačić et al., 2006).
Photoactive Cellulose Derivatives
In the field of materials science, photoactive derivatives of cellulose have been prepared using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These water-soluble polyelectrolytes, decorated with photochemically active chromene moieties, exhibit light-triggered photodimerization. This property is of interest for designing smart materials (Wondraczek et al., 2012).
Antimicrobial and Antineoplastic Activities
Various molecules derived from coumarin, oxadiazole, and acetamides, including those incorporating this compound, have been synthesized and evaluated for their biological potential against bacterial strains. These compounds have shown moderate to excellent antibacterial agents, with some demonstrating efficiency against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016). Additionally, various derivatives have been assessed for their antineoplastic activities, indicating potential in cancer treatment (Gašparová et al., 2013).
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be a promising candidate for drug development .
作用機序
Target of Action
The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
生化学分析
Biochemical Properties
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby modulating inflammatory responses .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, it impacts cellular metabolism by inhibiting key enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can interact with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production . These interactions result in the modulation of gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on bacterial growth and inflammatory responses, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interactions with target biomolecules and the modulation of cellular processes .
特性
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRVNXQUKBLRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354808 | |
| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326102-48-1 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326102-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

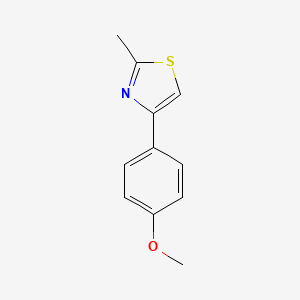
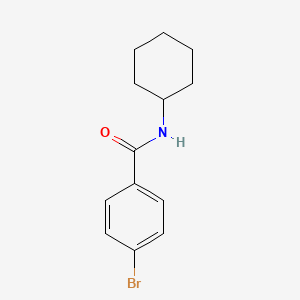
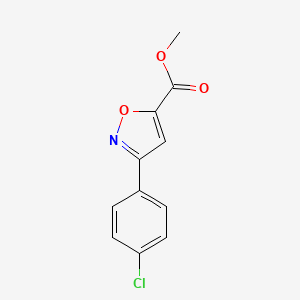
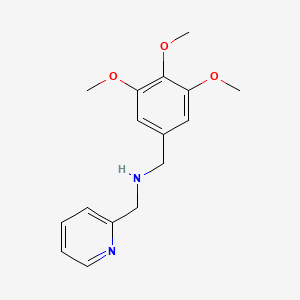

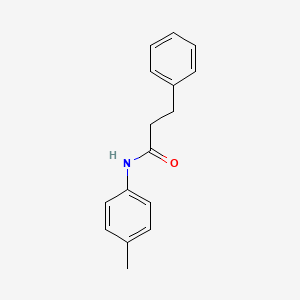
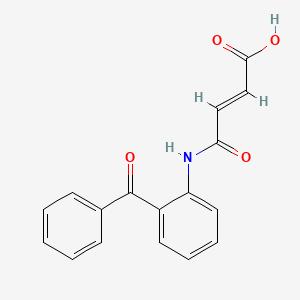

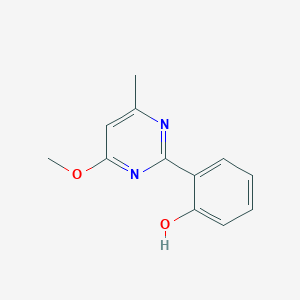
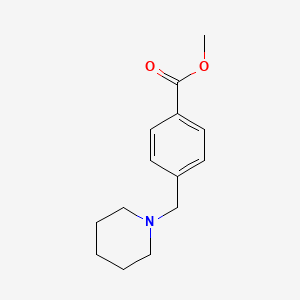
![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

